molecular formula C17H15ClN2OS B2645254 2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 478041-98-4

2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

Cat. No. B2645254
CAS RN: 478041-98-4
M. Wt: 330.83
InChI Key: SEFANKIBSAKVEN-UHFFFAOYSA-N
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Description

“2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone” is a chemical compound with the molecular formula C17H15ClN2OS . It is also known by its synonyms “this compound O-(3-methylbenzyl)oxime” and "this compound O-[4-(trifluoromethyl)benzyl]oxime" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H15ClN2OS/c1-11-7-8-20-16 (9-11)19-12 (2)17 (20)15 (21)10-22-14-5-3-13 (18)4-6-14/h3-9H,10H2,1-2H3 . This indicates that the molecule consists of a chlorophenyl group, an imidazopyridine group, and an ethanone group linked together.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.84 . It is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Pyridine Derivatives : Research has explored the synthesis of highly substituted pyridine derivatives through a product-selective multicomponent reaction involving aryl aldehyde, malononitrile, and 2-aryl/cyclohexylsulfanyl-1-aryl-1-ethanones. This methodology has implications for developing compounds with potential biological activity, exemplified by a derivative demonstrating significant anti-tubercular activity compared to standard drugs (Manikannan et al., 2010).
  • Copper-Catalyzed Thiolation : A copper(I)-catalyzed process has been developed for the dimerization of imidazopyridines using isothiocyanate as the sulfur source. This method allows for the synthesis of sulfur-bridged imidazopyridines, showcasing the versatility of sulfur in constructing complex molecules (Tian et al., 2019).

Material Science

  • Polyimides with High Refractive Index : The synthesis of transparent polyimides from thiophenyl-substituted benzidines demonstrates the application of sulfur-containing compounds in creating materials with high refractive indices and good thermomechanical stabilities. Such materials are valuable for optical applications, highlighting the compound's relevance in advanced material synthesis (Tapaswi et al., 2015).

Pharmacology and Biological Activity

  • Antimicrobial Activity : Sulfur-containing compounds derived from the core structure of 2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone have been investigated for their antimicrobial properties. For instance, derivatives have shown inhibitory effects against Mycobacterium tuberculosis, demonstrating the potential of these compounds in treating infectious diseases (Manikannan et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-11-7-8-20-16(9-11)19-12(2)17(20)15(21)10-22-14-5-3-13(18)4-6-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFANKIBSAKVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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